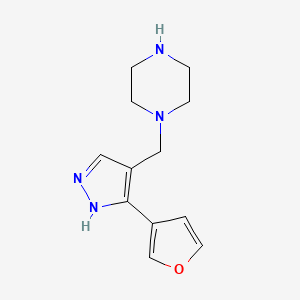

1-((3-(Furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazin

Übersicht

Beschreibung

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Verbindung wurde auf ihr Potenzial als antimikrobielles Mittel untersucht. Neuartige Mannich-Basen mit Piperazin-Moietäten, einschließlich Derivaten dieser Verbindung, haben eine signifikante Aktivität gegen grampositive Bakterien gezeigt, insbesondere Staphylokokken, und bestimmte Stämme von gramnegativen Bakterien . Diese Ergebnisse deuten darauf hin, dass solche Verbindungen wertvoll für die Entwicklung neuer Antibiotika oder Desinfektionsmittel sein könnten.

Antifungal-Anwendungen

Neben antibakteriellen Eigenschaften haben diese Piperazin-Derivate eine hohe fungistatische Aktivität gegen Hefen gezeigt, insbesondere Candida parapsilosis, mit vielversprechenden minimalen Hemmkonzentrationen (MHK) . Dies deutet auf einen möglichen Einsatz bei Antimykotikabehandlungen oder zur Konservierung von Materialien hin, die anfällig für Pilzbefall sind.

Bioverfügbarkeitsstudien

In-silico-Studien deuten darauf hin, dass Verbindungen wie „1-((3-(Furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazin“ wahrscheinlich eine gute orale Bioverfügbarkeit aufweisen . Dies ist entscheidend für die Entwicklung oraler Medikamente, da es die Fähigkeit der Verbindung vorhersagt, bei oraler Verabreichung effektiv resorbiert zu werden.

Chemische Synthese von Furanderivaten

Furanderivate sind wichtig für die Synthese verschiedener chemischer Produkte. Die fragliche Verbindung kann an Reaktionen mit Dienophilen beteiligt sein, um strukturell vielfältige Furanderivate zu erzeugen, die in der organischen Chemie wertvoll sind und zur Entwicklung neuer Materialien oder Pharmazeutika führen könnten .

Bio-Raffinerie und Biomasse-Konversion

Die Furan-Einheit innerhalb der Verbindung ist im Kontext von Bio-Raffinerien und Biomasse-Konversion von Interesse. Furan-Plattformchemikalien, die aus Biomasse gewonnen werden, gewinnen an Bedeutung für ihr Potenzial über traditionelle Kraftstoffe und Kunststoffe hinaus, bei der Synthese einer Vielzahl von Chemikalien .

Anti-Tuberkulose-Forschung

Derivate von Piperazin, ähnlich der fraglichen Verbindung, wurden für die Evaluierung als Anti-Tuberkulose-Mittel entworfen und synthetisiert . Dies deutet darauf hin, dass die Verbindung Teil der laufenden Forschung sein könnte, um wirksamere Behandlungen für Tuberkulose zu finden.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

Related compounds have shown cytotoxic activities against various cell lines . The interaction of these compounds with their targets often results in the inhibition of cell growth, indicating potential anti-proliferative properties .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have demonstrated significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Biochemische Analyse

Biochemical Properties

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, it can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular signaling pathways . The interactions between 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine and these biomolecules are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of cells . These cellular effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biological effects and potential therapeutic uses.

Eigenschaften

IUPAC Name |

1-[[5-(furan-3-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQKURPVYOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

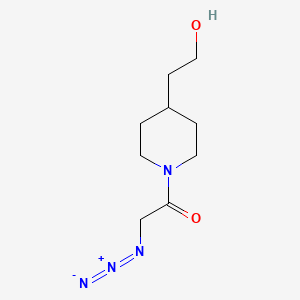

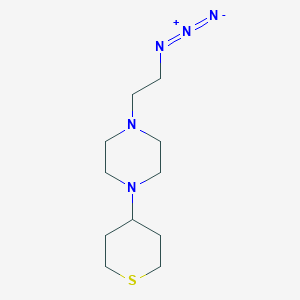

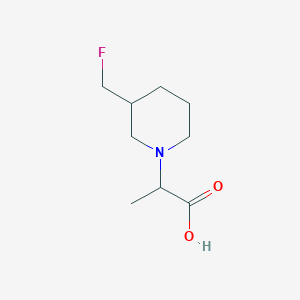

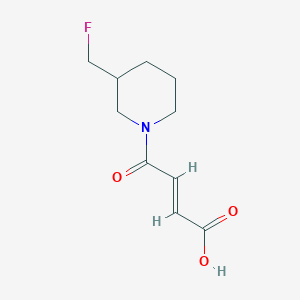

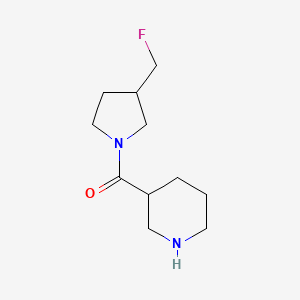

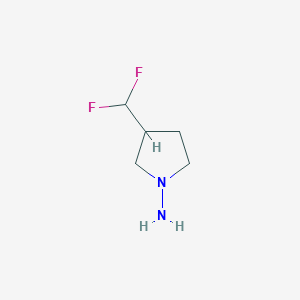

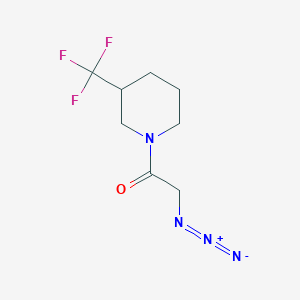

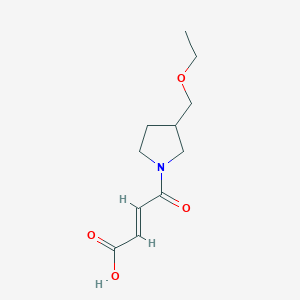

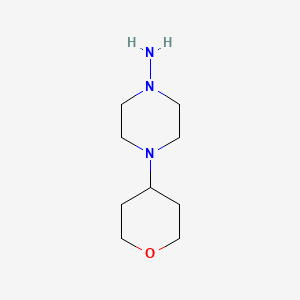

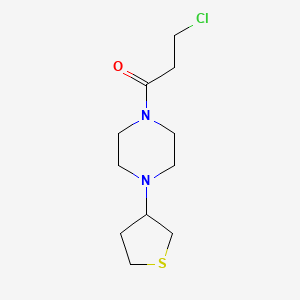

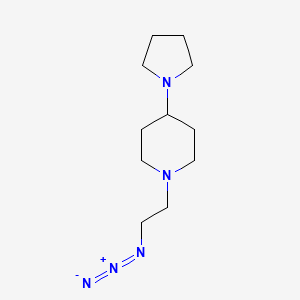

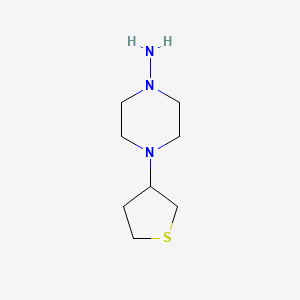

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.